N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
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Overview
Description
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropane ring, a quinoline moiety, and a furan ring, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple is used to react with diiodomethane and an alkene.
Quinoline Formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Furan Ring Formation: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Amide Bond Formation: The final step involves the coupling of the cyclopropane, quinoline, and furan intermediates through an amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the furan or quinoline rings, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols, alkanes, and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide: shares structural similarities with other quinoline and furan derivatives, such as:
Uniqueness
- The unique combination of the cyclopropane, quinoline, and furan rings in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(16-4-2-10-23-16)19-14-8-7-12-3-1-9-20(15(12)11-14)18(22)13-5-6-13/h2,4,7-8,10-11,13H,1,3,5-6,9H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULQIXBVSBCVQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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